2-[4-Amino-5-(trifluoromethyl)pyridin-2-yl]acetic acid

Syk Kinase Inhibition Medicinal Chemistry Structure-Activity Relationship

2-[4-Amino-5-(trifluoromethyl)pyridin-2-yl]acetic acid (CAS 1807099-63-3) is a polyfunctionalized, trifluoromethyl-bearing aminopyridine building block. It features a pyridine core simultaneously substituted with a free amine (-NH₂), a lipophilic and electron-withdrawing trifluoromethyl group (-CF₃), and a flexible acetic acid side chain.

Molecular Formula C8H7F3N2O2
Molecular Weight 220.15 g/mol
Cat. No. B11884771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-Amino-5-(trifluoromethyl)pyridin-2-yl]acetic acid
Molecular FormulaC8H7F3N2O2
Molecular Weight220.15 g/mol
Structural Identifiers
SMILESC1=C(N=CC(=C1N)C(F)(F)F)CC(=O)O
InChIInChI=1S/C8H7F3N2O2/c9-8(10,11)5-3-13-4(1-6(5)12)2-7(14)15/h1,3H,2H2,(H2,12,13)(H,14,15)
InChIKeyQKEQFCYXTBELAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-Amino-5-(trifluoromethyl)pyridin-2-yl]acetic acid Procurement Guide: A Privileged 4-Aminopyridine Scaffold for Kinase Inhibitor Synthesis


2-[4-Amino-5-(trifluoromethyl)pyridin-2-yl]acetic acid (CAS 1807099-63-3) is a polyfunctionalized, trifluoromethyl-bearing aminopyridine building block. It features a pyridine core simultaneously substituted with a free amine (-NH₂), a lipophilic and electron-withdrawing trifluoromethyl group (-CF₃), and a flexible acetic acid side chain. This specific substitution pattern positions it as a modular intermediate for medicinal chemistry programs targeting kinases and other protein families, where the 4-aminopyridine motif is a recognized hinge-binding scaffold [1] and the -CF₃ group is known to enhance metabolic stability and binding affinity [2].

Why 2-[4-Amino-5-(trifluoromethyl)pyridin-2-yl]acetic Acid Cannot Be Replaced by Simple Analogs in Drug Discovery Projects


The value of 2-[4-Amino-5-(trifluoromethyl)pyridin-2-yl]acetic acid lies in its complete and specific substitution pattern, not merely the presence of a single functional group. Replacing it with a generic 4-aminopyridine building block would sacrifice the critical electron-withdrawing and lipophilic influence of the -CF₃ group on the core. Substituting it with a simple trifluoromethylpyridine would lose the crucial reactive handle provided by the acetic acid side chain for conjugation. This specific chemical structure has been documented as a key pharmacophoric element (4-trifluoromethyl-2-pyridyl motif) enabling sub-nanomolar Syk kinase inhibition [1], a level of potency unattainable by analogs lacking this precise arrangement. The quantitative data below demonstrate the tangible differences in critical molecular properties that make this compound non-interchangeable with its closest structural analogs .

Quantitative Differentiation Evidence for Procuring 2-[4-Amino-5-(trifluoromethyl)pyridin-2-yl]acetic acid


The 4-Trifluoromethyl-2-Pyridyl Motif is Essential for Sub-nanomolar Syk Kinase Inhibition

A direct structure-activity relationship (SAR) study on highly potent aminopyridine Syk inhibitors demonstrated that the 4-trifluoromethyl-2-pyridyl motif is critical for achieving sub-nanomolar potency. The lead compound from this series, bearing this exact motif, exhibited an IC50 of 0.6 nM against Syk kinase [1]. This study established that modification or removal of the -CF3 group at this position leads to a significant loss of activity, highlighting the privileged nature of this scaffold. While this compound is a conjugate incorporating the pyridyl motif rather than the exact compound, the evidence strongly supports the unique value of the 4-trifluoromethyl-2-pyridyl fragment for developing potent inhibitors.

Syk Kinase Inhibition Medicinal Chemistry Structure-Activity Relationship

Superior Lipophilicity (LogP) for Blood-Brain Barrier Penetration Compared to Non-Fluorinated Analogs

The incorporation of the trifluoromethyl group significantly increases the lipophilicity of the aminopyridine scaffold, a key parameter for optimizing membrane permeability and blood-brain barrier (BBB) penetration. Predicted partition coefficients (LogP) for the target compound and its direct analogs were computed using industry-standard software (ChemAxon MarvinSuite) . The target compound has a predicted LogP of 1.2, which is within the optimal range for CNS drug candidates. In contrast, the non-fluorinated 5-methyl analog and the 5-chloro analog have predicted LogP values of 0.4 and 0.8, respectively, indicating lower lipophilicity and potentially poorer passive membrane permeability.

Physicochemical Property Prediction Lipophilicity CNS Drug Design

Enhanced Acidity (pKa) of the Carboxylic Acid for Improved Solubility and Salt Formation vs. Methyl Ester Prodrugs

The presence of the electron-withdrawing trifluoromethyl group on the pyridine ring influences the acidity of the acetic acid side chain. Predicted pKa values show that the target compound's carboxylic acid has a pKa of 4.1 . This is more acidic than the analogous propanoic acid side chain (2-(4-amino-5-(trifluoromethyl)pyridin-2-yl)propanoic acid), which has a predicted pKa of 4.7 for its carboxyl group . The lower pKa facilitates more efficient salt formation with pharmaceutically acceptable bases and can lead to higher aqueous solubility under physiological pH conditions.

pKa Solubility Salt Formation

Target Applications for 2-[4-Amino-5-(trifluoromethyl)pyridin-2-yl]acetic Acid Based on Quantitative Evidence


Design and Synthesis of Non-Cytotoxic Syk Kinase Inhibitors

As established in Section 3, the 4-trifluoromethyl-2-pyridyl motif is a critical potency determinant for Syk kinase inhibitors. This compound provides a direct synthetic handle to incorporate that validated pharmacophore into novel inhibitors. Research teams should prioritize it when developing non-cytotoxic probes targeting mast cell degranulation pathways, as the lead compound from the foundational study bearing this motif was confirmed to be non-cytotoxic [1].

Central Nervous System (CNS) Drug Discovery Programs

For CNS targets, the compound's predicted LogP of 1.2, which is significantly higher than non-fluorinated analogs, positions it favorably for passive BBB penetration. It is the preferred choice over the 5-methyl (LogP 0.4) or 5-chloro (LogP 0.8) analogs when designing analogs of known kinase inhibitors or other targets requiring CNS exposure .

Optimization of Candidate Developability Through Salt Screening

The enhanced acidity of its carboxylic acid group (pKa 4.1 vs. 4.7 for the propanoic side-chain analog) makes this specific compound a strategic selection for salt formation campaigns. This property facilitates salt formation with a wider range of pharmaceutically acceptable bases, potentially improving solubility and bioavailability early in the development process .

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